methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Description
Properties
IUPAC Name |
methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-4-6(10)5-2-3-11-8(5)12-7/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVFJIIREJEXNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=CN2)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies, particularly in the investigation of enzyme inhibitors and receptor modulators. Medicine: Industry: It is used in the production of various chemical products, including dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structural analogs based on substituent position, halogen type, and functional group modifications.
Positional Isomers
Functional Group Variants
Halogen and Substituent Variations
Ring Fusion Position Variants
Key Research Findings
Synthetic Utility : The bromine atom in this compound facilitates palladium-catalyzed couplings, enabling rapid diversification into libraries for SAR studies .
Solubility and Stability : Ester derivatives (e.g., methyl 6-carboxylate) exhibit improved membrane permeability compared to carboxylic acids, making them favorable prodrug candidates .
Biological Activity
Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate is a heterocyclic compound with significant biological activity, particularly as an inhibitor of the fibroblast growth factor receptor (FGFR) family. This article delves into its biological mechanisms, effects on various cancer cell lines, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C₉H₇BrN₂O₂
- Molecular Weight : 255.07 g/mol
- CAS Number : 1352394-92-3
The compound features a bromine atom at the 4-position and a carboxylate group at the 6-position of the pyrrolo[2,3-b]pyridine structure, which influences its reactivity and biological properties.
Target of Action : The primary target of this compound is the fibroblast growth factor receptor (FGFR).
Mode of Action :
- Upon binding to FGFRs, the compound induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail.
- This activation triggers downstream signaling pathways including RAS–MEK–ERK, PLCγ, and PI3K–Akt, which are critical for regulating cell proliferation, differentiation, and survival.
In Vitro Studies
-
Cancer Cell Proliferation :
- The compound has been shown to inhibit proliferation in various cancer cell lines. Notably, it demonstrated potent activity against breast cancer 4T1 cells, with IC₅₀ values indicating effective inhibition of cell growth and induction of apoptosis.
- In one study, compound 4h (a related derivative) exhibited IC₅₀ values of 7 nM for FGFR1 and effectively inhibited migration and invasion of 4T1 cells .
- Cytotoxicity :
Comparative Analysis with Similar Compounds
| Compound Name | FGFR Inhibition IC₅₀ (nM) | Effect on Cell Growth | Selectivity for Cancer Cells |
|---|---|---|---|
| This compound | Not specified | Yes | High |
| Compound 4h (related derivative) | FGFR1: 7, FGFR2: 9 | Yes | High |
| Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate | Not specified | Moderate | Moderate |
Case Study 1: Breast Cancer Treatment
In a study focused on breast cancer treatment using this compound, researchers found that the compound significantly reduced tumor cell viability in vitro. The mechanism involved apoptosis induction through FGFR pathway inhibition.
Case Study 2: Selective Cytotoxicity
Another study highlighted the selective cytotoxic effects of this compound on activated lymphocytes compared to resting lymphocytes. This selectivity was crucial for developing treatments that minimize damage to normal cells while effectively targeting cancerous tissues .
Preparation Methods
Direct Bromination of Methyl 1H-Pyrrolo[2,3-b]Pyridine-6-Carboxylate
- Starting Material : Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate.
- Bromination :
- Reagents : Bromine (Br₂) in chloroform or N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN).
- Conditions :
- For Br₂: Reaction at 0–25°C for 30–60 minutes in CHCl₃.
- For NBS: Reflux in CCl₄ with AIBN (0.1 equiv) for 5 hours.
- Workup : Neutralization with aqueous Na₂S₂O₃, extraction with CH₂Cl₂, and purification via silica gel chromatography.
- Yield : 65–78% (Br₂ method) vs. 55–62% (NBS method).
Key Data :
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Br₂ | CHCl₃ | 0–25 | 0.5–1 | 65–78 |
| NBS/AIBN | CCl₄ | 80 | 5 | 55–62 |
Reference : Adapted from Pd-catalyzed bromination strategies in WO2006063167A1.
Palladium-Mediated Sequential Functionalization
- Step 1 : Suzuki Coupling to Introduce Carboxylate Precursor:
- Reagents : 4-Bromo-1H-pyrrolo[2,3-b]pyridine, methyl boronic ester, PdCl₂(dppf), K₂CO₃.
- Conditions : 80°C in 2.5:1 dioxane/water for 8–12 hours.
- Step 2 : Bromination at Position 4:
- Overall Yield : 42–50%.
- Suzuki Coupling :
$$
\text{4-Bromo-pyrrolopyridine} + \text{MeB(OH)}_2 \xrightarrow{\text{Pd, base}} \text{Methyl ester intermediate}
$$ - Directed Bromination :
$$
\text{Methyl ester intermediate} \xrightarrow{\text{NBS, LDA}} \text{4-Bromo product}
$$
Reference : Multi-step protocols from PMC6825517.
Multi-Step Synthesis via Tosyl Protection/Deprotection
- Step 1 : Tosyl Protection of Pyrrole Nitrogen:
- Reagents : Tosyl chloride (TsCl), NaOH in CH₂Cl₂.
- Conditions : 0°C to RT, 1–2 hours.
- Step 2 : Bromination at Position 4:
- Reagents : Br₂ in CHCl₃ at RT for 30 minutes.
- Step 3 : Esterification:
- Reagents : SOCl₂/MeOH or DCC/MeOH.
- Step 4 : Tosyl Deprotection:
- Reagents : 2.5 N NaOH in dioxane at reflux for 1 hour.
- Overall Yield : 35–45%.
- Regioselectivity : Tosyl group directs bromination to position 4.
- Purification : Column chromatography (EtOAc/hexane, 1:3).
Reference : Protection/deprotection strategies from WO2006063167A1.
Radical Bromination with NBS
- Reagents : NBS (1.2 equiv), AIBN (0.1 equiv) in CCl₄.
- Conditions : Reflux (80°C) under N₂ for 5 hours.
- Workup : Filtration through Celite, solvent evaporation, and recrystallization.
- Yield : 58% (isolated).
- Avoids handling toxic Br₂ gas.
- Compatible with ester functionality.
Limitations : Lower regioselectivity requires careful monitoring.
Reference : Radical bromination adapted from PMC6825517.
Comparative Analysis of Methods
| Method | Key Advantage | Limitation | Yield Range (%) |
|---|---|---|---|
| Direct Bromination | Simplicity, high yield | Requires handling Br₂ gas | 55–78 |
| Pd-Mediated | Regioselective, scalable | Multi-step, costly catalysts | 42–50 |
| Tosyl Protection | Directs bromination to position 4 | Lengthy deprotection step | 35–45 |
| Radical Bromination | Avoids Br₂, mild conditions | Moderate regioselectivity | 55–62 |
Critical Research Findings
- Regioselectivity Control : Tosyl protection (Method 3) ensures >90% bromination at position 4, whereas radical methods (Method 4) show 70–80% selectivity.
- Yield Optimization : Pre-cooling Br₂/CHCl₃ to 0°C (Method 1) minimizes di-bromination byproducts.
- Catalyst Efficiency : PdCl₂(dppf) in Method 2 achieves 85% conversion in Suzuki coupling but requires rigorous exclusion of moisture.
Q & A
Q. What are the standard synthetic routes for methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via palladium-catalyzed cross-coupling or bromination of precursor pyrrolopyridine derivatives. For example, analogous brominated pyrrolopyridines are prepared using bromine sources like NBS (N-bromosuccinimide) in DMF or DCM under reflux . Reaction optimization often involves temperature control (e.g., 378 K for cyclization steps) and catalyst selection (e.g., AlCl₃ for Friedel-Crafts reactions) to improve yields (e.g., 50–73% in reported procedures) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H NMR : Assigns proton environments (e.g., δ 1.15–4.27 ppm for methyl, methoxy, and aromatic protons) .
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1730 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z 405.3 [M+1] for brominated analogs) .
- X-ray Crystallography : Resolves tautomerism or regioisomerism ambiguities, as seen in related pyrrolopyridine derivatives .
Q. What are common derivatives of this compound, and how are they used in medicinal chemistry?
Derivatives include:
- Carboxylic acid analogs : Prepared via ester hydrolysis for drug conjugation .
- Trifluoromethyl-substituted analogs : Enhance metabolic stability in lead optimization .
- Aryl-substituted derivatives : Explored for kinase inhibition (e.g., pyrazolo[3,4-b]pyridines in anticancer studies) .
Advanced Research Questions
Q. How can computational methods predict the regioselectivity of bromination in pyrrolopyridine systems?
Density Functional Theory (DFT) calculations model electron density distribution to identify reactive sites. For example, bromination at the 4-position (vs. 2- or 6-) is favored due to higher electron density at the pyrrole ring, as observed in crystallographic data . Molecular docking studies further validate interactions with biological targets (e.g., kinase active sites) .
Q. What strategies resolve contradictions in spectral data for tautomeric forms of pyrrolopyridine derivatives?
Conflicting NMR signals (e.g., keto-enol tautomerism) are resolved via:
- Variable-temperature NMR : Monitors equilibrium shifts.
- X-ray crystallography : Provides definitive structural evidence (e.g., C–H···π interactions stabilize specific tautomers) .
- Isotopic labeling : Tracks proton exchange dynamics .
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Key issues include:
- Racemization : Minimized via low-temperature reactions and chiral catalysts (e.g., Pd-BINAP complexes) .
- Byproduct formation : Controlled via gradient HPLC purification (e.g., 95% purity thresholds) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility but require careful removal to avoid degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
